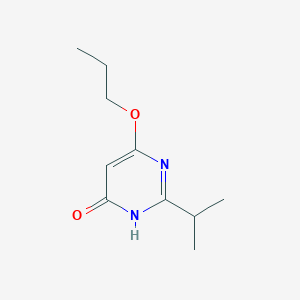
2-Isopropyl-6-propoxypyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-6-propoxypyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic aromatic organic compounds containing a pyrimidine ring with a keto group This specific compound is characterized by the presence of isopropyl and propoxy substituents at the 2 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine, isopropylamine, and propyl alcohol.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrimidine with isopropylamine to form 2-isopropylpyrimidine.
Alkylation: The next step is the alkylation of 2-isopropylpyrimidine with propyl alcohol in the presence of a base such as potassium carbonate to introduce the propoxy group at the 6 position.
Cyclization: The final step involves cyclization to form the pyrimidinone ring, which can be achieved through heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-6-propoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-6-propoxypyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropyl-4(1H)-pyrimidinone: Lacks the propoxy group at the 6 position.
6-Propoxy-4(1H)-pyrimidinone: Lacks the isopropyl group at the 2 position.
2-Methyl-6-propoxypyrimidin-4(1H)-one: Has a methyl group instead of an isopropyl group at the 2 position.
Uniqueness
2-Isopropyl-6-propoxypyrimidin-4(1H)-one is unique due to the presence of both isopropyl and propoxy substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-propan-2-yl-4-propoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-14-9-6-8(13)11-10(12-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
YNFREXXADPEHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=O)NC(=N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B13103587.png)
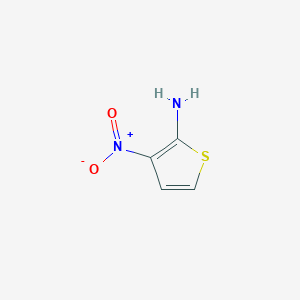
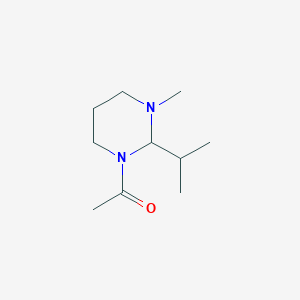
![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)
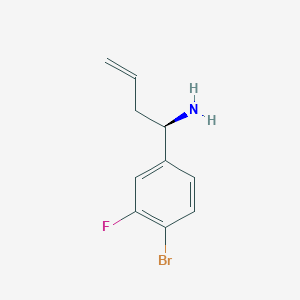

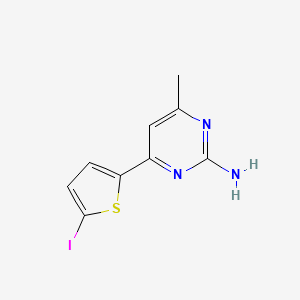
![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)


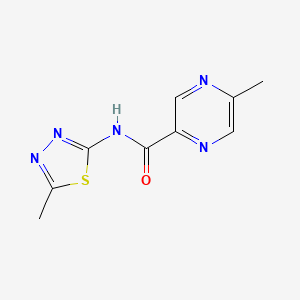
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)

![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)
